
CMX-2043
説明
CMX-2043, also known as N-[®-1,2-dithiolane-3-pentanoyl]-L-glutamyl-L-alanine, is a novel analogue of alpha-lipoic acid. It has been developed to provide cytoprotection through antioxidant and antiapoptotic mechanisms. This compound has shown efficacy in reducing cellular injury and organ damage due to ischemia-reperfusion injury, particularly in cardiac tissues .
準備方法
合成経路と反応条件: CMX-2043 は、アルファリポ酸の構造を修飾することによって合成されます。合成経路には、アルファリポ酸骨格へのグルタミル-アラニンジペプチドの組み込みが含まれます。 反応条件には通常、目的の生成物の形成を促進するために有機溶媒と触媒の使用が含まれます .
工業生産方法: this compound の工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、製薬基準を満たすための精製、結晶化、品質管理などのステップが含まれます .
化学反応の分析
反応の種類: CMX-2043 は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、活性酸素種の還元を含む抗酸化特性を示します。
還元: ジチオラン環の存在により、レドックス反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過酸化水素やその他の酸化剤が含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応はジスルフィド結合の形成をもたらす可能性があり、還元反応はチオール含有生成物を生成する可能性があります .
4. 科学研究の応用
This compound は、以下を含む幅広い科学研究の応用範囲を持っています。
化学: レドックス反応と抗酸化機構を研究するためのモデル化合物として使用されます。
生物学: この化合物は、心臓細胞や神経細胞などのさまざまな細胞タイプにおける細胞保護効果について調査されています。
医学: This compound は、虚血再灌流傷害、外傷性脳損傷、およびその他の酸化ストレス関連疾患などの状態に対する治療薬として検討されています
科学的研究の応用
CMX-2043 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study redox reactions and antioxidant mechanisms.
Biology: The compound is investigated for its cytoprotective effects in various cell types, including cardiac and neuronal cells.
Medicine: this compound is being explored as a therapeutic agent for conditions such as ischemia-reperfusion injury, traumatic brain injury, and other oxidative stress-related disorders
作用機序
CMX-2043 は、複数のメカニズムを通じてその効果を発揮します。
抗酸化作用: 活性酸素種を軽減し、細胞への酸化損傷を防ぎます。
プロテインキナーゼB(Akt)の活性化: この化合物はAkt経路を活性化し、細胞生存を促進し、アポトーシスを軽減します。
チロシンキナーゼの活性化: This compound は、インスリン受容体キナーゼと可溶性チロシンキナーゼの活性化を強化し、その細胞保護効果に貢献します.
類似の化合物:
アルファリポ酸: this compound の親化合物で、抗酸化特性で知られています。
N-アセチルシステイン: 同様の細胞保護効果を持つ別の抗酸化化合物です。
グルタチオン: 強力な抗酸化活性を持つトリペプチドです。
This compound の独自性: this compound は、強化された抗酸化力と複数の細胞保護経路を活性化できる能力により、ユニークです。 アルファリポ酸とは異なり、this compound は虚血再灌流傷害を軽減するためのより大きな有効性を提供するように特別に設計されています .
類似化合物との比較
Alpha-Lipoic Acid: The parent compound of CMX-2043, known for its antioxidant properties.
N-Acetylcysteine: Another antioxidant compound with similar cytoprotective effects.
Glutathione: A tripeptide with strong antioxidant activity.
Uniqueness of this compound: this compound is unique due to its enhanced antioxidant potency and ability to activate multiple cytoprotective pathways. Unlike alpha-lipoic acid, this compound has been specifically designed to provide greater efficacy in reducing ischemia-reperfusion injury .
生物活性
CMX-2043 is a novel cytoprotective compound derived from α-lipoic acid, designed to mitigate cellular injury and organ damage associated with ischemia-reperfusion injury (IRI). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and preclinical studies.
This compound exhibits several biological activities that contribute to its protective effects against cellular injury:
- Antioxidant Properties : this compound has demonstrated superior antioxidant potency compared to α-lipoic acid. It effectively reduces oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses .
- Calcium Homeostasis : In studies involving CHO-M1 cells, this compound was shown to diminish carbachol-induced increases in cytosolic calcium in a concentration-dependent manner. This effect suggests that this compound may help prevent calcium overload, which is critical in reducing apoptosis during IRI .
- Activation of Survival Pathways : The compound activates key signaling pathways, including the insulin receptor kinase and protein kinase B (Akt) pathways. Activation of Akt is particularly significant as it promotes cell survival by inhibiting apoptotic processes and enhancing cellular repair mechanisms .
Efficacy in Clinical Trials
This compound has been evaluated in several clinical trials aimed at assessing its safety and efficacy:
CARIN Study
The CARIN study focused on the efficacy of this compound in reducing acute kidney injury (AKI) following percutaneous coronary intervention (PCI). Key findings include:
Dose (mg/kg) | AKI Incidence (%) | eGFR at 90 days | Major Adverse Kidney Events (%) |
---|---|---|---|
2.4 | 25.6 | 42.7 | 48.2 |
3.6 | 25.3 | 45.8 | 55.6 |
4.8 | 18.9 | 43.8 | 46.3 |
Placebo | 18.6 | 44.6 | 38.2 |
The results indicated no significant difference between this compound and placebo groups regarding AKI reduction or other renal outcomes, suggesting that while the drug was safe, it did not demonstrate efficacy in this specific context .
SUPPORT-1 Trial
In a Phase 2a trial (SUPPORT-1), this compound was administered to patients undergoing PCI to evaluate its impact on cardiac injury markers:
Parameter | This compound (2.4 mg/kg) | Placebo |
---|---|---|
Peak CK-MB | Reduced (P=0.05) | Higher |
Peak Troponin T | Reduced (P=0.05) | Higher |
Serious Adverse Events | None observed | None observed |
This trial indicated that this compound may effectively reduce myocardial injury during PCI procedures .
Preclinical Studies
Preclinical investigations have established the safety and efficacy of this compound in various animal models:
- Cardiac Ischemia-Reperfusion Injury : In rodent models, this compound significantly reduced myocardial damage following IRI, demonstrating its potential as a therapeutic agent for cardiac conditions .
- Traumatic Brain Injury (TBI) : A Phase 1 clinical trial involving healthy subjects showed that this compound was well-tolerated with no serious adverse events reported. Additionally, it has shown promising results in preclinical models of TBI, with ongoing studies expected to yield further insights into its neuroprotective effects .
特性
IUPAC Name |
(4S)-5-[[(1S)-1-carboxyethyl]amino]-4-[5-[(3R)-dithiolan-3-yl]pentanoylamino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O6S2/c1-10(16(23)24)17-15(22)12(6-7-14(20)21)18-13(19)5-3-2-4-11-8-9-25-26-11/h10-12H,2-9H2,1H3,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t10-,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXRTCVZPIHBLD-TUAOUCFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CCCCC1CCSS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCC[C@@H]1CCSS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910627-26-8 | |
Record name | CMX-2043 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910627268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CMX-2043 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12795 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CMX-2043 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83V80O4XY1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。